8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline
Overview
Description
“8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” is a chemical compound with the molecular formula of C12H8ClNO21. It is a quinoline derivative that belongs to the class of cyclic organic nitrogen compounds1. The compound has gained attention for its pharmacological potential, particularly as a potential drug for the treatment of various diseases1.
Synthesis Analysis
The synthesis of quinoline derivatives, including “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline”, can be achieved through several steps2. For instance, six quinoline derivatives containing quaternary ammonium salts and acyl chloride groups were synthesized from ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate2. Another method involves the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate3.
Molecular Structure Analysis
The molecular structure of “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” is characterized by the presence of a quinoline ring, which is a type of nitrogen-containing heterocycle2. The compound also contains a chlorine atom, which is attached to the eighth carbon of the quinoline ring2.
Chemical Reactions Analysis
Quinoline derivatives, including “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline”, can participate in a wide array of chemical transformations3. For example, they can undergo radical bromination reactions3. In addition, they can be used as intermediates in the synthesis of other compounds, such as symmetrical 2-quinolylmethoxyphenyl-containing diethers3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” are not explicitly mentioned in the search results. However, it is known that the compound is a solid4.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Yang Li (2015) demonstrated the effective visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide, showcasing an improvement in yield and reduction in byproduct formation compared to previous methods. This process was key in developing symmetrical 2-quinolylmethoxyphenyl-containing diethers (Yang Li, 2015).
- Li Yan (2014) also explored a similar visible light-induced radical bromination process, emphasizing the efficiency of this method for synthesizing bromomethyl-substituted ethyl [1,3]dioxolo[4,5-g]quinoline derivatives (Li Yan, 2014).
Applications in Heterocyclic Compound Synthesis
- Raphaël Labruère et al. (2013) developed a method for synthesizing furo[3,4‐b]quinolin‐1(3H)‐one scaffolds, derived from γ-lactone‐fused quinolin‐4(1H)‐ones, with potential applications in antitumor drug discovery (Raphaël Labruère et al., 2013).
- In 2019, Diksha Bhardwaj, Aakash Singh, and Ruby Singh described an eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green TiO2, highlighting the environmental benefits of this method (Diksha Bhardwaj, Aakash Singh, Ruby Singh, 2019).
Novel Synthetic Approaches and Potential Applications
- Divyang M. Patel and H. Patel (2019) demonstrated a novel one-pot pseudo four-component reaction for the synthesis of functionalized 6,8-dihydro-1'H,5H-spiro[[1,3]dioxolo[4,5-g]quinoline-7,5'-pyrimidine]-2',4',6' (3'H)-trione derivatives, emphasizing the method's efficiency andsustainability. This approach could be relevant for creating new chemical libraries for screening activities, including potential anticancer applications (Divyang M. Patel, H. Patel, 2019).
Potential for Biological Applications
- Tuanjie Li et al. (2015) developed a catalyst-free synthesis of 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, novel analogues of podophyllotoxins, demonstrating potential for anticancer activity. This methodology is notable for its excellent yields, short reaction times, simple workup procedure, and minimal environmental impact, making it significant for the development of new therapeutic agents (Tuanjie Li, Ting-Feng Lu, Chenxia Yu, Changsheng Yao, 2015).
Conformational Analysis
- Paola Cuervo et al. (2009) conducted a study on the conformational and configurational disorder in various dioxoloquinolinone derivatives. Their research provided insights into the molecular structure and interactions, such as hydrogen bonding and pi-stacking, which are crucial for understanding the physical and chemical properties of these compounds (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009).
Safety And Hazards
Future Directions
The future directions for “8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline” could involve further exploration of its pharmacological potential1. Given its various pharmacological effects, it could be a potential drug for the treatment of various diseases1. Further research could also focus on improving the synthesis methods and exploring new chemical transformations involving this compound23.
properties
IUPAC Name |
8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-8(12)7-3-10-11(15-5-14-10)4-9(7)13-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGYAMLOKMHFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C3C(=CC2=N1)OCO3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318520 | |
Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline | |
CAS RN |
50593-65-2 | |
Record name | NSC332381 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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